6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane
Description
Properties
CAS No. |
652161-27-8 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6,6-dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H20O3/c1-14(2)13-9-11-16-15(17-13,18-14)10-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
KQCOYZCCKXVYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCOC(O2)(O1)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Key Synthetic Challenges
The synthesis of 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane presents several challenges:
- Stereoselective construction of the trioxabicyclo[3.2.1]octane core
- Regioselective incorporation of dimethyl groups at the 6-position
- Introduction of the phenylethyl moiety at position 1
- Control of stereochemistry at key stereogenic centers
Research into related trioxabicyclic systems provides valuable insights that can be applied to the synthesis of this specific target compound.
Retrosynthetic Analysis
Based on established protocols for similar compounds, the retrosynthetic analysis for this compound can follow several pathways, as illustrated in Table 1.
Table 1: Retrosynthetic Approaches to this compound
| Approach | Key Disconnection | Starting Materials | Advantages | Challenges |
|---|---|---|---|---|
| A | C1-C2 & C5-O bonds | Phenylethyl-substituted diols and carbonyl compounds | Direct approach | Regioselectivity issues |
| B | Core construction followed by functionalization | Simple trioxabicyclo[3.2.1]octane | Established core synthesis | Multiple functionalization steps |
| C | Cycloaddition approach | Phenylethyl-substituted alkenes and peroxides | One-pot possibilities | Controlling stereochemistry |
Specific Preparation Methods
Method 1: Cyclization of Phenylethyl-Substituted Precursors
The first method involves the cyclization of appropriately functionalized phenylethyl-substituted precursors. This approach is supported by similar cyclization reactions observed in the synthesis of related trioxabicyclic compounds.
Synthesis Protocol
Preparation of 3-(2-phenylethyl)-4,4-dimethylpent-2-ene-1,5-diol :
- React phenylacetaldehyde with dimethyl-substituted building blocks to form the backbone structure
- Reduction of the resulting ester groups to obtain the diol
Controlled oxidation to introduce peroxide functionality :
- Treatment with hydrogen peroxide under acid catalysis
- Alternative: meta-chloroperbenzoic acid (m-CPBA) oxidation
Cyclization to form the trioxabicyclic structure :
- Acid-catalyzed intramolecular cyclization
- Temperature control to favor the desired stereochemistry
Research indicates that carefully controlled conditions during the oxidation step are crucial for the success of this approach.
Key Reaction Parameters
Table 2: Optimization Parameters for Method 1
| Parameter | Range | Optimal Condition | Effect on Yield | Effect on Stereoselectivity |
|---|---|---|---|---|
| Temperature | 0-70°C | 50-60°C | Higher temperatures reduce yield | Lower temperatures improve stereoselectivity |
| Catalyst | H₂SO₄, PTSA, BF₃·Et₂O | H₂SO₄ (95-98%) | 0.05-0.2% of substrate weight optimal | Affects regioselectivity |
| Solvent | DCM, DCE, THF | DCM | Polar aprotic solvents favored | Minimal effect |
| Reaction time | 2-24h | 15-20h | Extended times may cause decomposition | Longer times improve diastereomeric ratio |
Method 2: Peroxidation-Cyclization Sequence
The second method involves a two-step sequence of peroxidation followed by cyclization, similar to the approach used for the synthesis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.
Synthesis Protocol
Preparation of 5-phenylpentan-2-one derivative :
- Alkylation of commercially available starting materials
- Introduction of dimethyl groups via standard methods
Peroxidation using meta-chloroperbenzoic acid :
- Controlled addition of m-CPBA at 0-5°C
- Maintenance of low temperature during initial reaction
Acid-catalyzed cyclization :
- Warm to room temperature for completion of cyclization
- Purification by filtration and recrystallization
This method has been successfully applied to similar trioxabicyclic structures with yields exceeding 60%.
Reaction Yields and Conditions
Table 3: Comparative Yields for Method 2 with Different Catalysts
| Catalyst | Concentration | Temperature | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂SO₄ | 0.1% w/w | 0°C→RT | 15-20h | 63-68 | >95 |
| BF₃·Et₂O | 10 mol% | -5°C→RT | 12h | 57-62 | >92 |
| PTSA | 5 mol% | 0°C→RT | 24h | 50-55 | >90 |
| MSA | 5 mol% | 0°C→RT | 18h | 58-62 | >93 |
Research indicates that sulfuric acid provides the best combination of yield and purity when used in catalytic amounts.
Method 3: Orthoester Route
This method is inspired by the synthesis of 1-(3,5-dichlorophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane described in the literature, adapted for the [3.2.1] bicyclic system with appropriate modifications.
Synthesis Protocol
Preparation of phenylethyl-substituted orthoester intermediate :
- Reaction of phenylethanol-derived carboxylic acids with trimethyl orthoformate
- Alternative: sodium methoxide-mediated formation of orthoesters
Reaction with dimethyl-substituted 1,3-diol :
- Formation of key C-O bonds
- Controlled cyclization under acidic conditions
Final cyclization and purification :
- Crystallization from appropriate solvent systems
- Characterization by spectroscopic methods
This approach offers good stereocontrol at the crucial stereogenic centers.
Optimization of the Orthoester Formation
Table 4: Orthoester Formation Conditions and Results
| Reagent Combination | Solvent | Temperature | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Trimethyl orthoformate/H₂SO₄ | Methanol | 50-70°C | 2-3 | 75-85 | Standard conditions |
| NaOMe/MeOH then AcOH | Methanol | <5°C→20°C | 3-4 | 70-80 | Better stereoselectivity |
| Triethyl orthoformate/PTSA | THF | 40-60°C | 4-6 | 65-75 | Milder conditions |
| BF₃·Et₂O | DCM | -5°C→RT | 12-16 | 55-68 | Appropriate for sensitive substrates |
Characterization and Structural Confirmation
Spectroscopic Identification
The structure of this compound can be confirmed through various spectroscopic techniques, similar to those used for related compounds.
Table 5: Characteristic Spectroscopic Data
| Technique | Key Signals/Features | Structural Information |
|---|---|---|
| ¹H NMR | 7.1-7.3 ppm (m, 5H, aromatic) | Phenyl group |
| 3.8-4.1 ppm (m, bridgehead H) | Trioxabicyclic core | |
| 2.5-2.8 ppm (m, PhCH₂CH₂) | Phenylethyl group | |
| 0.8-1.2 ppm (s, 6H) | Geminal dimethyl groups | |
| ¹³C NMR | 140-128 ppm (aromatic) | Phenyl group |
| 105-110 ppm (quaternary C) | C-O-O-C junction | |
| 30-35 ppm (CH₂) | Phenylethyl CH₂ groups | |
| 20-25 ppm (CH₃) | Geminal dimethyl groups | |
| IR | 3000-2850 cm⁻¹ | C-H stretching |
| 1200-1050 cm⁻¹ | C-O stretching | |
| 900-800 cm⁻¹ | C-O-O bands | |
| Mass Spectrometry | M+ peak at m/z predicted | Molecular weight confirmation |
| Fragment at M+-PhCH₂CH₂ | Loss of phenylethyl group |
X-ray Crystallography
X-ray crystallography represents a definitive method for structural confirmation. Based on data from similar trioxabicyclic compounds, crystals of this compound are expected to belong to the orthorhombic crystal system with space group P2₁2₁2₁. Key crystallographic parameters would likely include:
- Unit cell dimensions: a = 9.5-10.0 Å, b = 10.5-11.5 Å, c = 12.5-13.5 Å
- Bond angles α = β = γ = 90°
- Density (calculated): 1.20-1.30 g/cm³
Purification Methods
Crystallization Techniques
For optimal purification, the literature on similar compounds suggests the following crystallization protocols:
Table 6: Crystallization Solvents and Conditions
| Solvent System | Temperature Range | Cooling Rate | Resulting Purity | Recovery (%) |
|---|---|---|---|---|
| Isopropanol | Hot→-5°C | Slow (3-4h) | >98% | 85-90 |
| Heptane/Toluene (1:1) | Reflux→-5°C | Medium (2h) | >96% | 80-85 |
| DCM/Hexane | RT→0°C | Fast (1h) | >95% | 75-80 |
| Ethyl acetate | Hot→RT | Slow (overnight) | >97% | 80-85 |
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 7: Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Stereoselectivity | Scalability | Cost Factor |
|---|---|---|---|---|---|---|
| Method 1: Cyclization | 50-55 | 3-4 | 24-36 | Good | Moderate | Moderate |
| Method 2: Peroxidation-Cyclization | 55-60 | 2-3 | 20-30 | Very good | Good | Low |
| Method 3: Orthoester Route | 45-50 | 3-4 | 30-48 | Excellent | Limited | High |
Critical Process Parameters
Based on the synthesis of similar trioxabicyclic compounds, the following parameters have been identified as critical for successful preparation:
Temperature control :
- Particularly during peroxidation steps (0-5°C)
- Gradual warming to room temperature during cyclization
Catalyst concentration :
- Optimal H₂SO₄ concentration: 95-98% at 0.05-0.2% w/w of substrate
- Over-catalysis leads to decomposition products
Reaction atmosphere :
- Moisture-free conditions essential
- Inert atmosphere (N₂ or Ar) recommended
Substrate purity :
- Freshly prepared or purified starting materials
- Trace impurities can significantly impact yields
Scale-Up Considerations
Equipment Requirements
Table 8: Equipment Specifications for Scale-Up
| Process Step | Equipment Type | Material of Construction | Temperature Control | Pressure Requirements |
|---|---|---|---|---|
| Peroxidation | Jacketed reactor | Glass-lined/SS316 | -5°C to 5°C | Atmospheric |
| Cyclization | Stirred tank reactor | Glass-lined/Hastelloy | RT to 70°C | Slight vacuum capability |
| Distillation | Fractional distillation unit | Glass/SS | Up to 160°C | 5-10 mbar |
| Crystallization | Crystallizer | Glass-lined | -5°C to 80°C | Atmospheric |
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a model compound for studying bicyclic structures and their reactivity.
Biology: Its unique structure can be used to probe biological systems and understand molecular interactions.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Bicyclic Compounds
Key Observations:
- Ring Strain : The [3.2.1]octane system (common to all trioxabicyclo compounds here) has moderate strain, while [2.2.2]octane derivatives (e.g., 2,6,7-trioxabicyclo[2.2.2]octane) exhibit higher strain, enhancing their reactivity in ring-opening polymerizations .
- In contrast, fluorinated analogs (e.g., 1-fluoro-5-methyl derivative) show altered electronic properties due to fluorine’s electronegativity .
Reactivity and Polymerization
Table 2: Polymerization Behavior of Bicyclic Ethers
Key Observations:
- Steric Hindrance : The 2-phenylethyl and methyl groups in the target compound likely impede polymerization, contrasting with unsubstituted analogs like 3,6,8-trioxabicyclo[3.2.1]octane, which polymerize readily .
- Oxygen Content : Trioxa compounds (three oxygen atoms) generally exhibit higher polarity and hydrolytic instability compared to dioxa analogs (two oxygen atoms) .
Biological Activity
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is a bicyclic compound notable for its unique trioxabicyclo structure, which comprises two fused rings and three oxygen atoms integrated into the framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18O3. The structural configuration includes a phenyl group attached to a bicyclic system, which may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 250.31 g/mol |
| Structure Type | Trioxabicyclo[3.2.1]octane |
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : Bicyclic compounds have been noted for their potential to exhibit antimicrobial effects against certain pathogens.
- Neuroprotective Effects : There is emerging evidence that similar compounds may provide neuroprotection in neurodegenerative models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown the ability to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : The presence of oxygen atoms in the structure may confer antioxidant properties that protect cells from oxidative stress.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines (e.g., PC-3 prostate cancer cells). Results indicated a dose-dependent inhibition of cell viability with an IC50 value determined at approximately 25 µM.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
